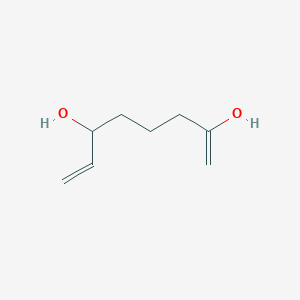
5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one: is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridinone, characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 1st, 3rd, and 6th positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the bromination of 1,3,6-trimethyl-1,2-dihydropyridin-2-one using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as methanol or chloroform . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions: 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction Reactions: Reduction of the compound can yield dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 5-substituted pyridinone derivatives.
Oxidation: Formation of pyridinone derivatives with higher oxidation states.
Reduction: Formation of dihydropyridine derivatives.
科学研究应用
Chemistry: 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one is used as a building block in organic synthesis. It can participate in various coupling reactions, such as Suzuki or Stille coupling, to form complex molecules .
Biology: Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable scaffold in medicinal chemistry .
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methyl groups can influence the compound’s binding affinity and specificity towards these targets .
相似化合物的比较
- 4-Bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one
- 5-Bromo-1,2-dihydropyridin-2-one
- 3-Bromo-1-phenyl-5-pyridin-2-ylpyridin-2-one
Comparison: 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one is unique due to the specific positioning of the bromine atom and the three methyl groups. This structural arrangement can result in distinct chemical reactivity and biological activity compared to its analogs . For example, the presence of the bromine atom at the 5th position may enhance its ability to participate in substitution reactions, while the methyl groups can influence its solubility and stability.
属性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC 名称 |
5-bromo-1,3,6-trimethylpyridin-2-one |
InChI |
InChI=1S/C8H10BrNO/c1-5-4-7(9)6(2)10(3)8(5)11/h4H,1-3H3 |
InChI 键 |
YIXLREAFYQOAAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N(C1=O)C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


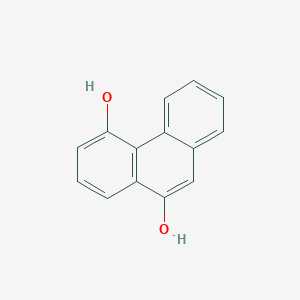
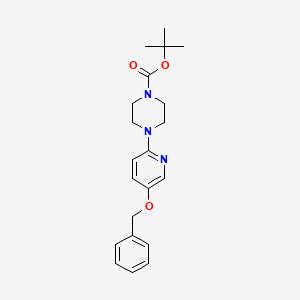
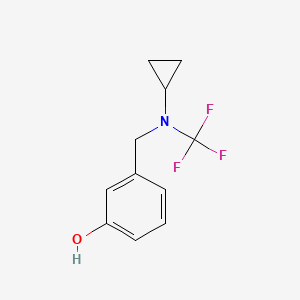
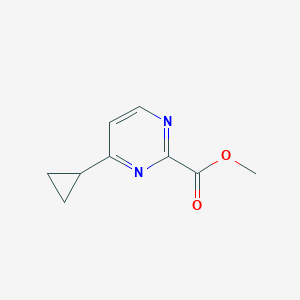
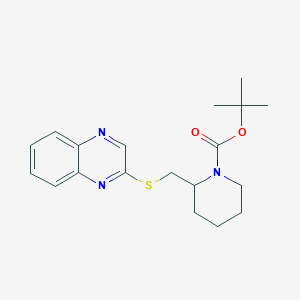
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)

![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)
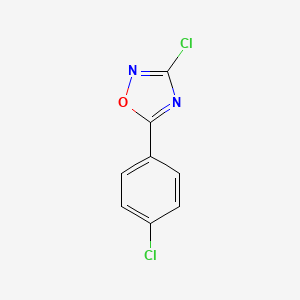

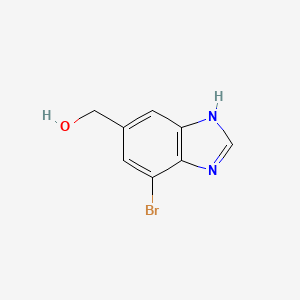
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

